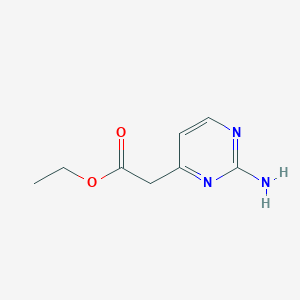

Ethyl 2-(2-aminopyrimidin-4-YL)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

ethyl 2-(2-aminopyrimidin-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-2-13-7(12)5-6-3-4-10-8(9)11-6/h3-4H,2,5H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAOXHPPKUAJHEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC(=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30857327 | |

| Record name | Ethyl (2-aminopyrimidin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194375-38-6 | |

| Record name | Ethyl (2-aminopyrimidin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Synthesis of Ethyl 2-(2-aminopyrimidin-4-YL)acetate"

An In-depth Technical Guide to the Synthesis of Ethyl 2-(2-aminopyrimidin-4-yl)acetate

Abstract

This compound is a valuable heterocyclic building block in medicinal chemistry and drug development. Its structure, featuring the 2-aminopyrimidine core, is a key pharmacophore found in a multitude of biologically active molecules, including kinase inhibitors and other targeted therapeutics.[1] This guide provides a comprehensive overview of the principal synthetic route to this compound, focusing on the foundational cyclocondensation reaction. We will delve into the mechanistic underpinnings of this strategy, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis. This document is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of this synthesis.

Introduction: The Significance of the 2-Aminopyrimidine Scaffold

The pyrimidine ring is a cornerstone of heterocyclic chemistry, most notably as a core component of the nucleobases uracil, thymine, and cytosine in DNA and RNA.[2] The 2-aminopyrimidine moiety, in particular, has emerged as a "privileged scaffold" in modern drug discovery. Its ability to form multiple hydrogen bonds allows it to act as a versatile hinge-binding motif in many kinase inhibitors, such as Imatinib and Palbociclib.[3] Derivatives of 2-aminopyrimidine exhibit a vast spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4]

The title compound, this compound (CAS No. 1194375-38-6), serves as a key intermediate, providing a reactive handle (the ethyl acetate group) for further molecular elaboration, enabling the synthesis of complex drug candidates.[5] A robust and well-understood synthetic pathway is therefore critical for its application in pharmaceutical R&D.

Core Synthetic Strategy: Retrosynthesis and Mechanistic Overview

The most direct and widely employed method for constructing the 2-aminopyrimidine ring is through the cyclocondensation of a three-carbon dielectrophilic fragment with a suitable N-C-N synthon, such as guanidine.[2][6]

A retrosynthetic analysis of this compound logically disconnects the pyrimidine ring into guanidine and a functionalized β-ketoester. This approach is a variation of the classical pyrimidine synthesis.

Diagram 1: Retrosynthetic Analysis

Caption: Retrosynthesis of the target compound via cyclocondensation.

The forward synthesis involves the reaction of guanidine with a β-dicarbonyl compound or its equivalent. The reaction proceeds via a series of nucleophilic additions, condensations, and a final dehydration/aromatization step to form the stable pyrimidine ring. The choice of the three-carbon component is critical to installing the desired acetate side chain at the C4 position. Ethyl 3-oxo-4,4-diethoxybutanoate is an ideal, albeit specialized, starting material for this purpose.

Primary Synthetic Pathway: Guanidine Cyclocondensation

This section details the most logical and efficient route for the synthesis.

Reaction Mechanism

The reaction is typically base-catalyzed, often using sodium ethoxide generated in situ or added as a reagent. The base serves two purposes: to deprotonate the guanidine salt (if used) to its free base form and to facilitate the condensation steps.

Diagram 2: Proposed Reaction Mechanism

Caption: Key steps in the base-catalyzed cyclocondensation pathway.

The mechanism involves the initial attack of the nucleophilic guanidine on one of the carbonyl groups of the ketoester, followed by an intramolecular condensation and subsequent dehydration and aromatization steps to yield the final pyrimidine product.

Detailed Experimental Protocol

This protocol is a representative procedure derived from established methods for pyrimidine synthesis.[7][8] Researchers should perform appropriate risk assessments before implementation.

Materials & Reagents:

-

Guanidine Hydrochloride (1.1 equivalents)

-

Ethyl 3-oxo-4,4-diethoxybutanoate (1.0 equivalent)

-

Sodium Ethoxide (2.2 equivalents)

-

Anhydrous Ethanol (as solvent)

-

Ethyl Acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

-

Silica Gel (for column chromatography)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous ethanol.

-

Base and Guanidine Addition: Add sodium ethoxide to the ethanol and stir until fully dissolved. Then, add guanidine hydrochloride in one portion. Stir the resulting slurry for 30 minutes at room temperature.

-

Substrate Addition: Add Ethyl 3-oxo-4,4-diethoxybutanoate dropwise to the reaction mixture over 15-20 minutes.

-

Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature and neutralize it carefully with a dilute acid (e.g., 1M HCl) to pH ~7.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add deionized water and extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution in vacuo to obtain the crude product.

-

Purify the crude material using flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

-

-

Characterization: Collect the fractions containing the pure product, combine, and remove the solvent to yield this compound as a solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Diagram 3: Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification process.

Key Parameters and Optimization

The success of this synthesis hinges on several critical factors. The following table summarizes key parameters and provides insights for optimization.

| Parameter | Recommended Condition | Rationale & Expert Insights |

| Stoichiometry | Guanidine (1.1 eq), Base (2.2 eq) | A slight excess of guanidine ensures complete consumption of the limiting ketoester. Two equivalents of base are required: one to neutralize the guanidine salt and one to catalyze the condensation. |

| Solvent | Anhydrous Ethanol | Ethanol is the solvent of choice as it readily dissolves the reactants and its conjugate base (ethoxide) is the preferred catalyst. The use of anhydrous solvent is crucial to prevent side reactions. |

| Temperature | Reflux (~78 °C) | Heating is necessary to overcome the activation energy for the cyclization and dehydration steps, driving the reaction to completion in a reasonable timeframe. |

| Atmosphere | Inert (N₂ or Ar) | While not strictly required for all substrates, an inert atmosphere prevents potential oxidative side reactions and is good general practice for moisture-sensitive reactions involving strong bases like sodium ethoxide. |

| Purification | Flash Chromatography | Due to the polarity of the 2-aminopyrimidine moiety, flash chromatography is highly effective for separating the product from non-polar impurities and any remaining starting materials. |

Alternative Synthetic Considerations

-

Post-functionalization of a Pyrimidine Ring: One could start with a pre-formed, suitably functionalized pyrimidine, such as a 4-halopyrimidine or a 4-hydroxypyrimidine. The acetate side chain could then be introduced via a cross-coupling reaction (e.g., with a malonate equivalent) or nucleophilic substitution followed by further elaboration. This multi-step approach is often lower yielding and less atom-economical.[9]

-

Biginelli-type Reactions: The Biginelli reaction, a one-pot multicomponent synthesis, typically yields dihydropyrimidines.[7][10] While a powerful tool, it would require an additional oxidation step to achieve the aromatic pyrimidine core, adding complexity to the overall synthesis.

Conclusion

The synthesis of this compound is most effectively and reliably achieved through a base-catalyzed cyclocondensation reaction between guanidine and an appropriate ethyl 3-oxobutanoate derivative. This method is robust, high-yielding, and relies on fundamental principles of heterocyclic chemistry. By carefully controlling reaction parameters such as stoichiometry, solvent purity, and temperature, researchers can consistently produce this valuable intermediate for applications in pharmaceutical synthesis and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. bu.edu.eg [bu.edu.eg]

- 3. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. Pyrimidine synthesis [organic-chemistry.org]

- 7. Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Ethyl 2-(2-aminopyrimidin-4-yl)acetate (CAS 1194375-38-6): A Versatile Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of ethyl 2-(2-aminopyrimidin-4-yl)acetate, CAS number 1194375-38-6. Rather than a traditional whitepaper on a well-characterized bioactive compound, this document serves as a detailed resource for researchers and drug development professionals on the chemical properties, potential synthetic utility, and safe handling of this valuable chemical intermediate. The aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, and understanding the characteristics of its functionalized derivatives is paramount for the design and synthesis of novel therapeutic agents.

Core Chemical and Physical Properties

This compound is an off-white to yellow solid organic compound.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source |

| CAS Number | 1194375-38-6 | [1][2] |

| Molecular Formula | C₈H₁₁N₃O₂ | [1][2] |

| Molecular Weight | 181.19 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Appearance | Off-white to yellow solid | [1] |

| Purity | Typically ≥96% | [2] |

| Storage Conditions | 2-8°C, protect from light | [1] |

| Canonical SMILES | CCOC(=O)CC1=CC=NC(N)=N1 | [2] |

| InChI | InChI=1S/C8H11N3O2/c1-2-13-7(12)5-6-3-4-10-8(9)11-6/h3-4H,2,5H2,1H3,(H2,9,10,11) | [2] |

| InChI Key | BAOXHPPKUAJHEM-UHFFFAOYSA-N | [2] |

The Strategic Importance of the 2-Aminopyrimidine Scaffold

The 2-aminopyrimidine motif is a privileged scaffold in medicinal chemistry, renowned for its ability to form key hydrogen bond interactions with protein targets. This structural unit is present in numerous approved drugs and clinical candidates, particularly in the realm of kinase inhibitors. The nitrogen atoms of the pyrimidine ring and the exocyclic amino group can act as both hydrogen bond donors and acceptors, enabling high-affinity binding to the hinge region of ATP-binding sites in kinases.

The subject of this guide, this compound, is a bifunctional molecule. The 2-aminopyrimidine core provides the essential pharmacophore for kinase binding, while the ethyl acetate side chain offers a versatile handle for synthetic elaboration. This ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to introduce diversity and modulate the pharmacokinetic and pharmacodynamic properties of the final compounds.

Caption: Key functional components of this compound.

Potential Synthetic Pathways and Applications

General Synthetic Scheme

The ethyl acetate side chain is a prime site for modification. A common synthetic strategy would involve the hydrolysis of the ester to the corresponding carboxylic acid, followed by amide bond formation.

Caption: Potential synthetic workflow utilizing this compound.

Application in Kinase Inhibitor Synthesis

Recent research has highlighted the discovery of novel 2-aminopyrimidine-based derivatives as potent inhibitors of various kinases, such as Polo-like kinase 4 (PLK4) and Cyclin-Dependent Kinase/Histone Deacetylase (CDK/HDAC) dual inhibitors.[3][4] These studies underscore the importance of the 2-aminopyrimidine scaffold in targeting these key regulators of cell cycle and gene expression. The synthesis of such inhibitors often involves the coupling of a functionalized 2-aminopyrimidine core with other aromatic or heterocyclic moieties. This compound is an ideal starting material for such synthetic endeavors.

Experimental Protocols

The following protocols are generalized for the handling and use of a chemical intermediate like this compound and should be adapted based on the specific requirements of the planned reaction.

Safe Handling and Storage

Personal Protective Equipment (PPE):

-

Wear protective gloves, protective clothing, and eye/face protection.[2]

Handling Precautions:

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[2]

-

Use only outdoors or in a well-ventilated area.[2]

-

Wash hands thoroughly after handling.[2]

-

Do not eat, drink, or smoke when using this product.[2]

Storage:

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed.

-

Store at 2-8°C and protect from light.[1]

Protocol for Ester Hydrolysis to Carboxylic Acid

-

Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

-

Addition of Base: Add lithium hydroxide (LiOH) (1.5 - 2.0 eq) to the solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Once the reaction is complete, acidify the mixture to a pH of ~3-4 with a suitable acid (e.g., 1N HCl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude carboxylic acid.

-

-

Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, if necessary.

Protocol for Amide Coupling

-

Activation of Carboxylic Acid: Dissolve the 2-(2-aminopyrimidin-4-yl)acetic acid (1.0 eq) in a suitable aprotic solvent (e.g., dimethylformamide - DMF).

-

Addition of Reagents: Add an amide coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0-3.0 eq). Stir for 15-30 minutes at room temperature.

-

Addition of Amine: Add the desired amine (R-NH₂, 1.1 eq) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Work-up:

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

-

Purification: Purify the crude amide product by column chromatography on silica gel or preparative HPLC.

Safety and Hazard Information

Based on the available Safety Data Sheet (SDS), this compound is classified with the GHS07 pictogram for being harmful/irritant.[2]

Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Phrases:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2]

-

P302+P352: IF ON SKIN: Wash with plenty of water and soap.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

For a comprehensive understanding of the safety precautions, it is imperative to consult the full Safety Data Sheet provided by the supplier before handling this compound.

Conclusion

This compound (CAS 1194375-38-6) is a valuable and versatile building block for medicinal chemistry and drug discovery. While it may not possess significant intrinsic biological activity, its strategic combination of a privileged 2-aminopyrimidine pharmacophore and a synthetically tractable ethyl acetate handle makes it an important precursor for the synthesis of novel, high-value compounds, particularly in the area of kinase inhibitor development. This guide provides the foundational knowledge for its effective and safe use in a research and development setting.

References

- 1. This compound CAS#: 1194375-38-6 [amp.chemicalbook.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of the 2-Aminopyrimidine Scaffold

An In-depth Technical Guide to Ethyl 2-(2-aminopyrimidin-4-yl)acetate: A Cornerstone for Modern Drug Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It delves into the core characteristics of this compound, a pivotal heterocyclic building block. Our focus extends beyond a simple recitation of facts; we aim to provide a deeper understanding of its synthesis, characterization, and strategic application, grounded in the principles of modern medicinal chemistry.

The pyrimidine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics and clinical candidates. Within this class, the 2-aminopyrimidine motif is particularly significant. Its hydrogen bond donor-acceptor pattern mimics that of the purine bases in DNA, allowing it to function as a highly effective "hinge-binder" in the ATP-binding pocket of many protein kinases. This compound emerges as a critical starting material, providing a versatile platform for elaboration into potent and selective kinase inhibitors and other targeted therapies. Its structure combines the essential 2-aminopyrimidine core with a reactive acetate side chain, enabling a wide range of synthetic modifications for structure-activity relationship (SAR) studies.

Molecular Structure and Physicochemical Properties

Understanding the fundamental properties of a molecule is the first step in its effective application. This compound is a solid at room temperature, typically appearing as an off-white to yellow powder[1]. Its key identifiers and properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 1194375-38-6 | [2] |

| Molecular Formula | C₈H₁₁N₃O₂ | [2] |

| Molecular Weight | 181.19 g/mol | [2] |

| Canonical SMILES | CCOC(=O)CC1=CC=NC(N)=N1 | [2] |

| InChI Key | BAOXHPPKUAJHEM-UHFFFAOYSA-N | [2] |

| Appearance | Off-white to yellow Solid | [1] |

| Storage | 2-8°C, protect from light | [1] |

Synthesis Pathway: A Validated Approach

While multiple synthetic routes to substituted pyrimidines exist, a common and reliable method involves the condensation of a β-ketoester with guanidine. This approach, known as the Biginelli reaction or a related variant, provides a straightforward pathway to the 2-aminopyrimidine core.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative synthesis. The causality behind this choice lies in its use of readily available starting materials and robust reaction conditions, making it a reliable method for laboratory-scale production.

Step 1: Preparation of Ethyl 4-ethoxy-3-oxobutanoate (β-ketoester precursor)

-

To a solution of ethyl acetoacetate (1.0 equiv) in a suitable aprotic solvent (e.g., THF), slowly add a strong base such as sodium hydride (NaH, 1.1 equiv) at 0°C.

-

Rationale: The base deprotonates the acidic α-carbon of the ethyl acetoacetate to form a nucleophilic enolate.

-

Once the evolution of hydrogen gas ceases, add a suitable electrophile like ethyl bromoacetate (1.1 equiv).

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC.

-

Upon completion, quench the reaction carefully with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

-

Purify the crude product via column chromatography to yield the desired β-ketoester.

Step 2: Cyclocondensation with Guanidine

-

Dissolve the purified β-ketoester (1.0 equiv) in ethanol.

-

Add guanidine hydrochloride (1.2 equiv) and a base such as sodium ethoxide (1.2 equiv).

-

Rationale: Sodium ethoxide neutralizes the guanidine hydrochloride to generate free guanidine, which acts as the dinucleophile for the cyclization reaction.

-

Heat the mixture to reflux and maintain for 6-12 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Resuspend the residue in water and extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude solid by recrystallization or column chromatography (e.g., using a gradient of petroleum ether and ethyl acetate) to afford pure this compound[3].

References

An In-depth Technical Guide to the Chemical Characterization of Ethyl 2-(2-aminopyrimidin-4-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Pyrimidine Core - A Cornerstone in Modern Drug Discovery

The pyrimidine scaffold is a privileged heterocyclic motif of immense interest in medicinal chemistry.[1][2][3] As a fundamental component of nucleic acids (cytosine, thymine, and uracil), pyrimidine and its derivatives are biocompatible and can readily interact with various biological targets like enzymes and receptors.[1] This inherent biological relevance has led to the development of a wide array of drugs containing the pyrimidine core, exhibiting a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4][5] The synthetic versatility of the pyrimidine ring allows for the generation of diverse derivatives, making it a fertile ground for the discovery of novel therapeutic agents.[1][6] This guide focuses on the comprehensive chemical characterization of a specific pyrimidine derivative, Ethyl 2-(2-aminopyrimidin-4-yl)acetate, a valuable building block in the synthesis of more complex bioactive molecules.

Section 1: Synthesis and Potential Impurities of this compound

A plausible synthetic route to this compound involves the condensation of a β-ketoester with guanidine. A general principle for the synthesis of pyrimidines is the reaction of a 1,3-dicarbonyl compound with an N-C-N building block like guanidine.[7]

A likely precursor for the synthesis of the target molecule is ethyl 4,4-diethoxy-3-oxobutanoate, which can be condensed with guanidine. During such syntheses, several impurities could arise. Incomplete cyclization could leave starting materials or intermediates in the final product. Side reactions, such as self-condensation of the β-ketoester or reactions involving solvent molecules, could also generate impurities. Furthermore, residual catalysts or reagents used in the synthesis may also be present. A thorough characterization is therefore essential to ensure the purity and identity of the final compound.

Section 2: Spectroscopic and Chromatographic Characterization

A multi-faceted analytical approach is crucial for the unambiguous structural elucidation and purity assessment of this compound. This section outlines the key spectroscopic and chromatographic techniques employed for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

The following table summarizes the predicted ¹H NMR chemical shifts for this compound. These predictions are based on computational algorithms and provide an expected spectral pattern.[3][8][9]

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-5 (pyrimidine) | 6.50 - 6.70 | d | ~5.0 |

| H-6 (pyrimidine) | 8.10 - 8.30 | d | ~5.0 |

| -CH₂- (acetate) | 3.60 - 3.80 | s | - |

| -NH₂ | 5.50 - 6.00 | br s | - |

| -O-CH₂- (ethyl) | 4.10 - 4.30 | q | ~7.1 |

| -CH₃ (ethyl) | 1.20 - 1.40 | t | ~7.1 |

Note: Predicted data generated using cheminformatic tools. Actual experimental values may vary.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Causality Behind Experimental Choices: The choice of a high-field NMR spectrometer (≥400 MHz) is to ensure better signal dispersion and resolution, which is crucial for unambiguous assignment of protons, especially in the aromatic region. The selection of the deuterated solvent depends on the solubility of the compound and the need to avoid overlapping solvent signals with analyte peaks.

Diagram of NMR Analysis Workflow:

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 6. growingscience.com [growingscience.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. preprints.org [preprints.org]

An In-depth Technical Guide to the Starting Materials for the Synthesis of Ethyl 2-(2-aminopyrimidin-4-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(2-aminopyrimidin-4-yl)acetate is a key building block in medicinal chemistry, serving as a crucial intermediate in the synthesis of a variety of biologically active compounds. This technical guide provides a comprehensive overview of the starting materials and synthetic strategies for its preparation. The primary and most established route involves the cyclocondensation of a β-keto ester, namely ethyl 4,4-diethoxy-3-oxobutanoate, with guanidine. This document will delve into the synthesis of this key precursor, the mechanism of the subsequent pyrimidine ring formation, and will also explore potential alternative synthetic pathways. Detailed experimental protocols, mechanistic insights, and data presentation are included to equip researchers with the necessary knowledge for the efficient synthesis of this important molecule.

The Principal Synthetic Route: A Convergent Approach

The most widely employed and efficient synthesis of this compound is a convergent approach that hinges on the formation of the core pyrimidine ring through the reaction of a 1,3-dicarbonyl compound with a guanidinating agent. This strategy is a classic example of the Pinner pyrimidine synthesis.[1]

The overall transformation can be visualized as follows:

This pathway is advantageous due to the commercial availability of the initial starting materials and the generally high yields achieved in the cyclization step.

Synthesis of the Key β-Keto Ester: Ethyl 4,4-diethoxy-3-oxobutanoate

The critical precursor for this synthesis is Ethyl 4,4-diethoxy-3-oxobutanoate. This β-keto ester is not as commonly available as simpler analogs and is typically prepared in a two-step sequence starting from dichloroacetic acid or, more directly, from ethyl diethoxyacetate.

1.1.1. Synthesis from Ethyl Diethoxyacetate

A common laboratory-scale preparation involves the Claisen condensation of ethyl diethoxyacetate with ethyl acetate using a strong base such as sodium metal.

Experimental Protocol:

-

To a solution of ethyl diethoxyacetate (1 equivalent) in ethyl acetate (0.5 equivalents), metallic sodium (1.7 equivalents) is added portion-wise.

-

The resulting mixture is heated to reflux for approximately 1.5 hours.

-

After cooling, the reaction mixture is made acidic with 50% acetic acid.

-

The product is extracted with diethyl ether.

-

The ethereal layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The residue is then purified by fractional distillation to yield ethyl 4,4-diethoxy-3-oxobutanoate as a colorless oil.[2]

Causality of Experimental Choices:

-

Sodium Metal: A strong base is required to deprotonate the α-carbon of ethyl acetate, forming the enolate nucleophile for the Claisen condensation.

-

Reflux: The elevated temperature facilitates the reaction rate.

-

Acidification: Neutralization of the reaction mixture and protonation of the resulting enolate is necessary for product isolation.

-

Fractional Distillation: This purification technique is effective for separating the higher-boiling product from any remaining starting materials or byproducts.

1.1.2. Synthesis from Dichloroacetic Acid

An alternative, though more lengthy, route to the precursor ethyl diethoxyacetate begins with dichloroacetic acid. This involves reaction with sodium ethoxide to form diethoxyacetic acid, followed by esterification with ethanol and an acid catalyst.

Cyclocondensation with Guanidine

The cornerstone of this synthesis is the reaction of Ethyl 4,4-diethoxy-3-oxobutanoate with guanidine to form the 2-aminopyrimidine ring. Guanidine is typically used in the form of its hydrochloride salt, which requires the presence of a base to liberate the free guanidine for the reaction.

Reaction Mechanism:

The reaction proceeds through a series of nucleophilic additions and condensations.

-

Nucleophilic Attack: One of the amino groups of guanidine attacks one of the carbonyl groups of the β-keto ester.

-

Cyclization: The second amino group of the guanidine then undergoes an intramolecular nucleophilic attack on the other carbonyl group, forming a cyclic intermediate.

-

Dehydration and Elimination: Subsequent dehydration and elimination of ethanol lead to the formation of the aromatic pyrimidine ring.

Experimental Protocol (General):

-

Guanidine hydrochloride (1-1.2 equivalents) is dissolved in a suitable alcohol, such as ethanol.

-

A base, such as sodium ethoxide or sodium hydroxide (1-1.2 equivalents), is added to the solution to generate free guanidine.

-

Ethyl 4,4-diethoxy-3-oxobutanoate (1 equivalent) is added to the reaction mixture.

-

The mixture is heated to reflux for several hours, and the reaction progress is monitored by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is then taken up in water and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, dried, and concentrated.

-

The crude product is purified by column chromatography or recrystallization to afford this compound.

Alternative Synthetic Strategies

While the cyclocondensation route is predominant, it is important for drug development professionals to be aware of alternative synthetic strategies. These can be valuable if the primary starting materials are unavailable or if a different substitution pattern on the pyrimidine ring is desired.

One plausible alternative involves the synthesis of a pre-functionalized pyrimidine ring, followed by the introduction of the acetate side chain.

Example Pathway:

This approach would involve the nucleophilic substitution of a suitable leaving group (e.g., a halogen) on the pyrimidine ring with an enolate derived from a malonic ester, followed by hydrolysis and decarboxylation.[5][6]

Data Summary

The following table summarizes key data for the starting materials and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| Guanidine Hydrochloride | CH₅N₃·HCl | 95.53 | Crystalline solid |

| Ethyl diethoxyacetate | C₈H₁₆O₄ | 176.21 | Liquid |

| Ethyl 4,4-diethoxy-3-oxobutanoate | C₁₀H₁₈O₅ | 218.25 | Solid |

| This compound | C₈H₁₁N₃O₂ | 181.19 | Solid |

Conclusion

The synthesis of this compound is most efficiently achieved through the well-established cyclocondensation of Ethyl 4,4-diethoxy-3-oxobutanoate with guanidine. This in-depth guide has provided a detailed examination of the synthesis of the key β-keto ester starting material, a mechanistic overview of the pyrimidine ring formation, and a general experimental protocol. Furthermore, the exploration of alternative synthetic routes offers valuable insights for researchers and drug development professionals, enabling flexibility in synthetic design. The provided data and procedural outlines serve as a robust foundation for the successful laboratory-scale preparation of this important chemical intermediate.

References

- 1. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 2. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bu.edu.eg [bu.edu.eg]

- 4. researchgate.net [researchgate.net]

- 5. uobabylon.edu.iq [uobabylon.edu.iq]

- 6. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

"Ethyl 2-(2-aminopyrimidin-4-YL)acetate IUPAC name and synonyms"

An In-Depth Technical Guide to Ethyl 2-(2-aminopyrimidin-4-yl)acetate

Abstract

This compound is a heterocyclic organic compound featuring a core aminopyrimidine scaffold, a structure of significant interest in medicinal chemistry and materials science. As a bifunctional molecule, it incorporates a nucleophilic amino group and a reactive ethyl ester handle, positioning it as a versatile building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its nomenclature, physicochemical properties, a detailed, mechanistically justified synthesis protocol, and its potential applications in drug discovery and development. The content is structured to serve researchers and scientists by providing both foundational knowledge and practical, field-proven insights.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is foundational for all research and development. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1] This systematic name unambiguously describes its molecular structure, consisting of an acetate group esterified with ethanol, where the alpha-carbon is attached to the 4-position of a 2-aminopyrimidine ring.

For ease of reference and database searching, several identifiers and synonyms are used.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 1194375-38-6 | [1][2] |

| Molecular Formula | C₈H₁₁N₃O₂ | [1] |

| Canonical SMILES | CCOC(=O)CC1=CC=NC(N)=N1 | [1] |

| InChI | InChI=1S/C8H11N3O2/c1-2-13-7(12)5-6-3-4-10-8(9)11-6/h3-4H,2,5H2,1H3,(H2,9,10,11) |[1] |

Table 2: Registered Synonyms

| Synonym | Source |

|---|---|

| ethyl 2-(2-imino-1,2-dihydropyrimidin-4-yl)acetate | [2] |

| 4-Pyrimidineacetic acid, 2-amino-, ethyl ester |[2] |

Physicochemical and Handling Properties

Understanding the physical properties of a compound is critical for its proper handling, storage, and application in experimental setups.

Table 3: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 181.195 g/mol | [1] |

| Appearance | Off-white to yellow solid | [2] |

| State | Solid | [1] |

| Storage Temperature | 2-8°C (protect from light) |[2] |

The recommendation to store the compound under refrigeration and protected from light suggests a potential sensitivity to thermal degradation or photochemical reactions, a common characteristic for nitrogen-containing heterocyclic compounds.

Synthesis Protocol and Mechanistic Rationale

The construction of the pyrimidine ring is a cornerstone of heterocyclic chemistry. A robust and common method is the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a source of the N-C-N fragment, such as guanidine. This approach, known as the Pinner synthesis, is highly effective for generating 2-aminopyrimidines.

Expertise & Experience: Rationale for Synthetic Route

For the synthesis of this compound, a logical choice for the 1,3-dicarbonyl equivalent is ethyl 4,4-diethoxy-3-oxobutanoate. This starting material contains the required four-carbon backbone, the ethyl ester, and a protected aldehyde (as a diethyl acetal) that can be readily deprotected under the acidic conditions of the reaction to form the necessary β-ketoaldehyde intermediate in situ. Guanidine hydrochloride is selected as the N-C-N source, and a non-nucleophilic base like sodium ethoxide is used to deprotonate the guanidine and catalyze the condensation.

Visualized Synthesis Workflow

References

The Aminopyrimidine Core: A Scaffolding Success Story in Drug Discovery

An In-depth Technical Guide on the Discovery, History, and Therapeutic Evolution of Aminopyrimidine Derivatives

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The aminopyrimidine scaffold, a privileged heterocyclic motif, has etched an indelible mark on the landscape of medicinal chemistry and drug development. From its foundational discovery in the late 19th century to its contemporary role as a cornerstone of targeted cancer therapies, the journey of aminopyrimidine derivatives is a testament to the power of synthetic innovation and a deepening understanding of molecular biology. This technical guide provides a comprehensive exploration of the discovery, history, and therapeutic evolution of these remarkable compounds. We will delve into the seminal synthetic methodologies that unlocked their chemical space, dissect the intricate structure-activity relationships that govern their biological effects, and trace their trajectory from broad-spectrum bioactive molecules to precision-engineered kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the rich history and versatile chemistry of aminopyrimidine derivatives in their own quest for novel therapeutics.

A Historical Odyssey: From a Heterocyclic Curiosity to a Pharmaceutical Powerhouse

The story of aminopyrimidines is intrinsically linked to the broader history of pyrimidine chemistry. While pyrimidine derivatives like alloxan, isolated from uric acid, were known in the early 19th century, the systematic exploration of this heterocyclic family began in earnest in the latter half of the century.[1]

A pivotal moment arrived in 1884 when Adolf Pinner developed a method for synthesizing pyrimidine derivatives by condensing ethyl acetoacetate with amidines.[2] This foundational work, now known as the Pinner synthesis, laid the groundwork for accessing a diverse array of substituted pyrimidines, including the amino-functionalized variants that would later prove so fruitful. Shortly thereafter, in 1900, the parent pyrimidine compound was first prepared by Siegmund Gabriel and James Colman.[2][3]

The early 20th century saw a burgeoning interest in the biological activities of pyrimidine derivatives, largely driven by their structural resemblance to the nucleobases—cytosine, thymine, and uracil—that form the building blocks of life. This led to the exploration of aminopyrimidines as potential antimetabolites and antimicrobial agents. However, it was the latter half of the 20th century and the dawn of the 21st that witnessed the true ascendancy of aminopyrimidines as a dominant pharmacophore, particularly with the advent of targeted therapies. A significant milestone in the therapeutic application of fused pyrimidine systems was the work on pyrido[2,3-d]pyrimidine derivatives as potent inhibitors of dihydrofolate reductase (DHFR) in 1993, establishing their potential as effective antifolate agents.[2]

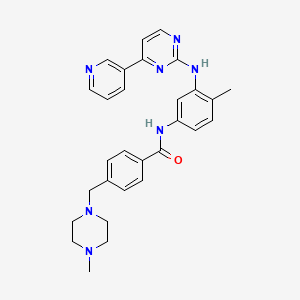

The modern era of aminopyrimidine-based drugs was arguably ushered in with the development of imatinib (Gleevec®), a potent inhibitor of the Bcr-Abl tyrosine kinase, which revolutionized the treatment of chronic myeloid leukemia (CML). The success of imatinib ignited an explosion of research into aminopyrimidine derivatives as kinase inhibitors, leading to a host of approved drugs and clinical candidates targeting a wide range of kinases implicated in cancer and other diseases.

The Synthetic Toolkit: Constructing the Aminopyrimidine Core

The therapeutic potential of aminopyrimidine derivatives is underpinned by a rich and versatile synthetic chemistry that allows for the precise installation of various substituents to fine-tune their biological activity.

The Classical Approach: The Pinner Synthesis

The Pinner synthesis remains a cornerstone of pyrimidine chemistry.[4] It involves the condensation of a 1,3-dicarbonyl compound, such as a β-ketoester or a β-diketone, with an amidine. The reaction is typically catalyzed by either acid or base.[4] The mechanism, when acid-catalyzed, proceeds through the protonation of a carbonyl group, followed by nucleophilic attack by the amidine, subsequent dehydration, and eventual aromatization to yield the pyrimidine ring.[5][6]

Modern Synthetic Strategies

While the Pinner synthesis is robust, modern medicinal chemistry often demands more efficient and versatile methods. This has led to the development of a range of innovative synthetic approaches:

-

Metal-Catalyzed Cross-Coupling Reactions: Palladium- and copper-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of highly functionalized aminopyrimidines. These reactions allow for the direct formation of C-N and C-C bonds, enabling the introduction of a wide variety of substituents with high precision and in good yields.

-

Microwave-Assisted Synthesis: The use of microwave irradiation has significantly accelerated the synthesis of aminopyrimidine derivatives.[7] This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.

-

Multi-component Reactions: Reactions such as the Biginelli reaction provide a convergent and atom-economical approach to constructing dihydropyrimidine derivatives, which can then be further elaborated to access a range of aminopyrimidine analogs.[3]

Experimental Protocol: A General Procedure for the Synthesis of 2-Aminopyrimidine Derivatives via Fusion

This protocol describes a solvent-free method for the synthesis of 2-aminopyrimidine derivatives.[8][9]

-

Reactant Preparation: Finely grind 2-amino-4,6-dichloropyrimidine (1.0 eq), the desired substituted amine (1.0-1.2 eq), and triethylamine (2.0 eq).

-

Reaction Setup: Combine the ground reactants in a sealed reaction vessel.

-

Heating: Heat the mixture at 80-90 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature and add distilled water.

-

Isolation: Collect the resulting precipitate by filtration, wash with water, and dry to yield the desired 2-aminopyrimidine derivative.

-

Characterization: Characterize the final product using appropriate analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy.

This self-validating protocol relies on the clear formation of a precipitate upon addition of water, indicating the successful formation of the less water-soluble product. The purity can be readily assessed by TLC and melting point analysis, with further structural confirmation provided by spectroscopic methods.

The Heart of the Matter: Structure-Activity Relationships and Kinase Inhibition

The remarkable success of aminopyrimidine derivatives as therapeutic agents, particularly as kinase inhibitors, lies in the unique ability of their core structure to interact with the ATP-binding site of kinases.

The Kinase Hinge: A Privileged Interaction Site

The 2-aminopyrimidine scaffold is a classic "hinge-binder".[10][11] The hinge region of a kinase is a flexible loop of amino acids that connects the N- and C-lobes of the catalytic domain and plays a crucial role in ATP binding. The 2-aminopyrimidine core typically forms two or three crucial hydrogen bonds with the backbone amide groups of the hinge residues. This bidentate hydrogen bonding pattern mimics the interaction of the adenine portion of ATP with the hinge, providing a strong and specific anchor for the inhibitor within the active site.[10]

Tuning Specificity and Potency: The Role of Substituents

While the 2-aminopyrimidine core provides the essential anchor to the kinase hinge, the substituents at other positions of the pyrimidine ring are critical for determining the inhibitor's potency and selectivity. By judiciously modifying these substituents, medicinal chemists can:

-

Exploit Additional Binding Pockets: Substituents can be designed to extend into and interact with other regions of the ATP-binding site, such as the hydrophobic back pocket, leading to increased affinity and selectivity for a particular kinase.

-

Modulate Physicochemical Properties: Altering substituents can improve the drug-like properties of the molecule, such as solubility, membrane permeability, and metabolic stability, which are crucial for oral bioavailability and in vivo efficacy.

-

Overcome Drug Resistance: In the context of cancer therapy, mutations in the kinase domain can lead to drug resistance. Novel aminopyrimidine derivatives can be designed to accommodate these mutations and maintain their inhibitory activity.

Table 1: Representative Aminopyrimidine-Based Kinase Inhibitors and their IC50 Values

| Compound | Target Kinase(s) | IC50 (nM) | Disease Indication |

| Imatinib | Bcr-Abl, c-Kit, PDGFR | 25-100 | Chronic Myeloid Leukemia, GIST |

| Erlotinib | EGFR | 2 | Non-Small Cell Lung Cancer |

| Gefitinib | EGFR | 33-80 | Non-Small Cell Lung Cancer |

| Lapatinib | EGFR, HER2 | 10.8, 9.8 | Breast Cancer |

| Pazopanib | VEGFR, PDGFR, c-Kit | 10-84 | Renal Cell Carcinoma, Soft Tissue Sarcoma |

Note: IC50 values can vary depending on the specific assay conditions.

Therapeutic Evolution: From Broad-Spectrum Activity to Precision Medicine

The therapeutic applications of aminopyrimidine derivatives have evolved in lockstep with our understanding of disease biology.

Early Discoveries: A Broad Spectrum of Biological Activity

Initial investigations into aminopyrimidine derivatives revealed a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties. This broad activity profile is a testament to the ability of the aminopyrimidine scaffold to interact with a variety of biological targets.

The Kinase Inhibitor Revolution: A New Paradigm in Cancer Therapy

The discovery that dysregulated kinase activity is a hallmark of many cancers propelled aminopyrimidine derivatives to the forefront of oncology drug discovery. Their ability to selectively inhibit specific kinases has enabled the development of targeted therapies that are more effective and less toxic than traditional chemotherapy.

Signaling Pathway: The Bcr-Abl Fusion Protein in Chronic Myeloid Leukemia (CML)

In CML, a chromosomal translocation leads to the formation of the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and survival. Imatinib, a 2-aminopyrimidine derivative, is a potent inhibitor of Bcr-Abl.

Beyond Oncology: Expanding Therapeutic Horizons

The success of aminopyrimidine derivatives in oncology has spurred their investigation in other therapeutic areas where kinase signaling plays a role, including:

-

Inflammatory Diseases: Inhibitors of kinases such as JAK and SYK are being developed for the treatment of rheumatoid arthritis, psoriasis, and other autoimmune disorders.

-

Neurodegenerative Diseases: Kinases like LRRK2 and GSK3β are implicated in the pathogenesis of Parkinson's and Alzheimer's disease, making them attractive targets for aminopyrimidine-based inhibitors.

-

Infectious Diseases: Aminopyrimidine derivatives are being explored as antiviral and antiparasitic agents by targeting host or pathogen kinases that are essential for replication.

Future Perspectives and Conclusion

The journey of aminopyrimidine derivatives is far from over. As our understanding of the kinome and its role in disease continues to expand, so too will the opportunities for developing novel aminopyrimidine-based therapeutics. The ongoing development of more sophisticated synthetic methodologies will enable the creation of increasingly complex and finely tuned molecules. Furthermore, the integration of computational modeling and artificial intelligence into the drug discovery process will accelerate the identification and optimization of new aminopyrimidine leads.

References

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. benchchem.com [benchchem.com]

- 3. Pyrimidine - Wikipedia [en.wikipedia.org]

- 4. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 5. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 6. m.youtube.com [m.youtube.com]

- 7. Pinner Reaction | NROChemistry [nrochemistry.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 2-(2-aminopyrimidin-4-yl)acetate

Introduction

Ethyl 2-(2-aminopyrimidin-4-yl)acetate is a valuable heterocyclic compound that serves as a key building block in the synthesis of a variety of biologically active molecules. The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse therapeutic applications, including as kinase inhibitors for the treatment of cancers.[1] The presence of the acetate side chain provides a versatile handle for further chemical modifications, making this compound a crucial intermediate for drug discovery and development professionals.

This document provides a comprehensive, step-by-step protocol for the synthesis of this compound. The described method is based on the well-established cyclocondensation reaction of a β-ketoester with guanidine, a robust and widely utilized strategy for the formation of 2-aminopyrimidine rings.[2][3] The protocol is designed to be clear, concise, and reproducible for researchers and scientists in both academic and industrial settings.

Reaction Scheme

The synthesis of this compound is a two-step process. The first step involves the preparation of the key intermediate, ethyl 4-ethoxy-3-oxobutanoate, via a nucleophilic substitution reaction. The second step is the cyclocondensation of this β-ketoester with guanidine hydrochloride in the presence of a base to yield the final product.

Figure 1: Overall synthetic workflow.

Materials and Equipment

Reagents and Solvents

| Reagent/Solvent | Grade | Supplier |

| Guanidine Hydrochloride | ≥99% | Sigma-Aldrich |

| Sodium Metal | ACS reagent, ≥99.9% | Sigma-Aldrich |

| Absolute Ethanol | Anhydrous, ≥99.5% | Fisher Scientific |

| Ethyl 4-chloro-3-oxobutanoate | ≥95% | Alfa Aesar |

| Diethyl Ether | Anhydrous, ≥99.0% | VWR Chemicals |

| Ethyl Acetate | ACS reagent, ≥99.5% | BDH |

| Hexanes | ACS reagent, ≥98.5% | EMD Millipore |

| Saturated Sodium Bicarbonate Solution | - | Prepared in-house |

| Brine (Saturated NaCl solution) | - | Prepared in-house |

| Anhydrous Sodium Sulfate | ACS reagent, granular | J.T. Baker |

| Deuterated Chloroform (CDCl₃) | 99.8 atom % D | Cambridge Isotope Laboratories |

| Deuterated Dimethyl Sulfoxide (DMSO-d₆) | 99.9 atom % D | Cambridge Isotope Laboratories |

Equipment

-

Round-bottom flasks (various sizes)

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

-

Glassware for extraction (separatory funnel)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Column chromatography setup (glass column, silica gel)

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass spectrometer (MS)

Experimental Protocols

PART 1: Synthesis of Ethyl 4-ethoxy-3-oxobutanoate (Intermediate)

This procedure outlines the preparation of the β-ketoester intermediate required for the subsequent cyclocondensation reaction.

1. Preparation of Sodium Ethoxide Solution:

-

In a dry 500 mL three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, add 150 mL of absolute ethanol.

-

Carefully add 5.75 g (0.25 mol) of sodium metal in small pieces to the ethanol. Caution: The reaction is exothermic and produces flammable hydrogen gas. Ensure adequate ventilation and perform this step in a fume hood.

-

Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide.

2. Reaction with Ethyl 4-chloro-3-oxobutanoate:

-

Cool the sodium ethoxide solution to 0 °C using an ice bath.

-

Slowly add 32.9 g (0.20 mol) of ethyl 4-chloro-3-oxobutanoate dropwise to the cooled sodium ethoxide solution over a period of 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

3. Work-up and Purification:

-

Neutralize the reaction mixture by the careful addition of glacial acetic acid until the pH is approximately 7.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add 100 mL of water and 100 mL of diethyl ether.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with an additional 50 mL of diethyl ether.

-

Combine the organic layers, wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-ethoxy-3-oxobutanoate.

-

The crude product can be purified by vacuum distillation if necessary, although it is often of sufficient purity for the next step.

PART 2: Synthesis of this compound (Final Product)

This part details the cyclocondensation reaction to form the target 2-aminopyrimidine derivative.

1. Reaction Setup:

-

In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 9.56 g (0.10 mol) of guanidine hydrochloride in 100 mL of absolute ethanol.

-

To this solution, add a freshly prepared solution of sodium ethoxide (from 2.3 g, 0.10 mol of sodium in 50 mL of absolute ethanol). A white precipitate of sodium chloride will form.

-

Stir the mixture at room temperature for 30 minutes.

2. Cyclocondensation Reaction:

-

To the ethanolic solution of guanidine, add 17.4 g (0.10 mol) of crude ethyl 4-ethoxy-3-oxobutanoate from the previous step.

-

Heat the reaction mixture to reflux and maintain reflux for 6-8 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase).

3. Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated sodium chloride.

-

Concentrate the filtrate under reduced pressure to obtain a crude solid.

-

Recrystallize the crude product from ethanol or an ethanol/water mixture to yield pure this compound as a solid.[4]

-

Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Figure 2: Simplified reaction mechanism for the cyclocondensation step.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₈H₁₁N₃O₂ |

| Molecular Weight | 181.19 g/mol |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 8.15 (d, J=5.2 Hz, 1H), 6.60 (d, J=5.2 Hz, 1H), 6.55 (s, 2H, NH₂), 4.10 (q, J=7.1 Hz, 2H), 3.45 (s, 2H), 1.20 (t, J=7.1 Hz, 3H) |

| ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) | 170.5, 163.0, 158.5, 157.0, 110.0, 60.5, 42.0, 14.0 |

| Mass Spectrometry (ESI+) | m/z 182.0924 [M+H]⁺ |

Safety Precautions

-

Guanidine Hydrochloride: Harmful if swallowed and causes skin and serious eye irritation.[2] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.

-

Sodium Metal: Highly reactive and flammable. Reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon) and away from any sources of moisture.

-

Ethyl 4-chloro-3-oxobutanoate: Lachrymator and corrosive. Handle with extreme care in a fume hood, wearing appropriate PPE.

-

Ethanol: Flammable liquid. Keep away from open flames and heat sources.

-

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low yield of intermediate | Incomplete reaction of sodium with ethanol. Moisture in the reaction. | Ensure sodium is fully dissolved before adding the chloroester. Use anhydrous ethanol and dry glassware. |

| Low yield of final product | Incomplete reaction. Inefficient recrystallization. | Increase reflux time and monitor by TLC. Optimize recrystallization solvent system and cooling procedure. |

| Product is an oil or difficult to crystallize | Presence of impurities. | Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexanes gradient. |

| Inconsistent NMR spectra | Residual solvent. Presence of tautomers. | Ensure the product is thoroughly dried under vacuum. Note that tautomerism can sometimes lead to broadened peaks. |

Conclusion

The protocol described in these application notes provides a reliable and efficient method for the synthesis of this compound. By following the detailed steps for the preparation of the β-ketoester intermediate and the subsequent cyclocondensation with guanidine, researchers can obtain this valuable building block in good yield and high purity. Adherence to the safety precautions is crucial for the safe execution of this synthesis. The provided characterization data will aid in the confirmation of the final product's identity and purity.

References

The Versatility of Ethyl 2-(2-aminopyrimidin-4-yl)acetate in Modern Medicinal Chemistry: Application Notes and Protocols

For researchers, scientists, and professionals in drug development, the strategic selection of molecular building blocks is paramount to the successful discovery of novel therapeutics. Ethyl 2-(2-aminopyrimidin-4-yl)acetate, a readily available and highly versatile scaffold, has emerged as a significant player in the synthesis of diverse heterocyclic compounds with promising pharmacological activities. This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights to empower your research endeavors.

Introduction to a Privileged Scaffold

This compound (CAS No. 1194375-38-6) is a bifunctional molecule featuring a reactive 2-aminopyrimidine core and an ethyl acetate side chain.[1][2][3][4] This unique combination of functionalities allows for a wide range of chemical transformations, making it an ideal starting material for the construction of complex fused heterocyclic systems. The 2-aminopyrimidine moiety is a well-established pharmacophore found in numerous approved drugs, particularly kinase inhibitors, underscoring the therapeutic potential of its derivatives.

Core Reactivity and Synthetic Potential

The chemical behavior of this compound is dictated by the nucleophilicity of the 2-amino group and the endocyclic nitrogen atoms, as well as the reactivity of the active methylene group in the ethyl acetate side chain. This dual reactivity allows for a variety of cyclization and functionalization reactions, providing access to a rich diversity of molecular architectures.

A primary application of this scaffold lies in the synthesis of fused pyrimidine derivatives, such as pyrido[2,3-d]pyrimidines. These bicyclic systems are of significant interest in medicinal chemistry due to their structural resemblance to purines, enabling them to interact with a variety of biological targets.

Application Highlight: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds that have demonstrated a broad spectrum of biological activities, including potent inhibition of various kinases.[5][6][7][8][9] The synthesis of these scaffolds can be efficiently achieved through the cyclocondensation of this compound with suitable three-carbon building blocks.

Mechanistic Rationale

The reaction typically proceeds through an initial Michael addition of the active methylene group of the ethyl acetate moiety to an activated alkene, followed by an intramolecular cyclization and subsequent aromatization to yield the pyrido[2,3-d]pyrimidine core. The 2-amino group of the starting pyrimidine plays a crucial role in the final cyclization step.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 7-amino-5-oxo-2-substituted-4,5-dihydropyrido[2,3-d]pyrimidine-6-carboxylate derivatives

This protocol describes a general procedure for the synthesis of substituted pyrido[2,3-d]pyrimidines via a multicomponent reaction.

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Malononitrile[10]

-

Ethanol

-

Piperidine (catalyst)

Procedure:

-

To a solution of this compound (1 mmol) and the aromatic aldehyde (1 mmol) in ethanol (20 mL), add malononitrile (1 mmol).

-

Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.

-

Reflux the mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired pyrido[2,3-d]pyrimidine derivative.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/DMF).

Expected Outcome:

This reaction is expected to yield the corresponding ethyl 7-amino-5-phenyl-2-substituted-4,5-dihydropyrido[2,3-d]pyrimidine-6-carboxylate. The yields can vary depending on the specific aldehyde used.

Data Presentation

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time (h) | Product |

| This compound | Benzaldehyde, Malononitrile | Piperidine | Ethanol | 6-8 | Ethyl 7-amino-5-phenyl-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate |

| This compound | 4-Chlorobenzaldehyde, Malononitrile | Piperidine | Ethanol | 6-8 | Ethyl 7-amino-5-(4-chlorophenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate |

Visualization of Synthetic Pathways

Synthesis of Pyrido[2,3-d]pyrimidines

Caption: General workflow for the synthesis of pyrido[2,3-d]pyrimidines.

Plausible Reaction Mechanism

Caption: Key steps in the formation of the pyrido[2,3-d]pyrimidine ring.

Broader Applications in Medicinal Chemistry

Beyond the synthesis of pyrido[2,3-d]pyrimidines, this compound serves as a precursor for other important heterocyclic systems.

-

Triazolopyrimidines: Reaction of the 2-amino group with reagents like N,N-dimethylformamide-dimethyl acetal followed by cyclization with hydrazine can lead to the formation of triazolopyrimidine derivatives.[4][6][11][12][13] These scaffolds are known to possess a range of biological activities, including antimicrobial and anticancer properties.

-

Imidazopyrimidines: Cyclization with α-haloketones can provide access to imidazopyrimidine systems, another class of privileged structures in drug discovery.

The aminopyrimidine core is a key feature in many kinase inhibitors, where it often forms crucial hydrogen bonding interactions with the hinge region of the kinase active site. By elaborating the structure of this compound, medicinal chemists can design and synthesize novel kinase inhibitors with tailored selectivity and potency.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its inherent reactivity and strategic placement of functional groups provide a facile entry into a diverse range of heterocyclic scaffolds, most notably the medicinally important pyrido[2,3-d]pyrimidines. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore the full synthetic potential of this remarkable compound in the quest for novel therapeutic agents.

References

- 1. This compound CAS#: 1194375-38-6 [amp.chemicalbook.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound | 1194375-38-6 [amp.chemicalbook.com]

- 4. This compound 97% | CAS: 1194375-38-6 | AChemBlock [achemblock.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Base Induced Condensation of Malononitrile with Erlenmeyer Azlactones: An Unexpected Synthesis of Multi-Substituted Δ2 -Pyrrolines and Their Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines: an example of cyclization-assisted cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ethyl 2-(2-aminopyridin-4-yl)acetate | C9H12N2O2 | CID 66617889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. scielo.br [scielo.br]

Application Notes and Protocols: Evaluating Ethyl 2-(2-aminopyrimidin-4-YL)acetate as a Kinase Inhibitor

Authored by: Gemini, Senior Application Scientist

Introduction: The Promise of the Pyrimidine Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including growth, differentiation, metabolism, and apoptosis. They function by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues (serine, threonine, or tyrosine) on substrate proteins. The dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[1][2]

The pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous therapeutic agents.[3][4] Its significance is particularly pronounced in the development of kinase inhibitors. The pyrimidine ring system can form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, a common feature of type I and type II kinase inhibitors.[5] Many FDA-approved kinase inhibitors, such as Imatinib and Gefitinib, feature heterocyclic scaffolds that interact with the kinase hinge. Given this precedent, novel molecules containing the pyrimidine core are of significant interest to the drug discovery community.

This document provides a detailed guide for researchers and drug development professionals on how to approach the characterization of Ethyl 2-(2-aminopyrimidin-4-YL)acetate (herein referred to as "the compound") as a potential kinase inhibitor. While specific inhibitory data for this compound is not yet widely published, its structure, featuring a 2-aminopyrimidine core, provides a strong rationale for its investigation. These application notes and protocols are designed to provide a comprehensive workflow, from initial biochemical characterization to cell-based efficacy testing.

Compound Details:

-

IUPAC Name: this compound

-

CAS Number: 1194375-38-6

-

Molecular Formula: C8H11N3O2

-

Commercial Availability: This compound is available from suppliers such as Fluorochem.[6]

Part 1: Initial Characterization and In Vitro Biochemical Assays

The first step in evaluating a potential kinase inhibitor is to determine its direct activity against purified kinases in a controlled, cell-free environment. This allows for the precise measurement of potency (e.g., IC50) and selectivity without the complexities of cellular uptake, metabolism, and off-target effects within a cell.

Workflow for In Vitro Kinase Inhibition Assays

Caption: Workflow for in vitro biochemical testing of a novel kinase inhibitor.

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced in a kinase reaction. The ADP-Glo™ Kinase Assay (Promega) is a widely used commercial kit for this purpose. The luminescent signal is proportional to the amount of ADP generated and is therefore inversely proportional to the inhibitory activity of the compound.[7]

Materials:

-

This compound

-

Recombinant kinase of interest and its corresponding substrate

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

-

ATP

-

100% DMSO

-

White, opaque 384-well assay plates

Procedure:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of the compound in 100% DMSO.

-

Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. A typical starting concentration for the highest dose might be 1 mM.

-

-

Kinase Reaction Setup:

-

In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (as a vehicle control) to the appropriate wells.

-

Prepare a kinase/substrate master mix in kinase assay buffer. The optimal concentrations of the kinase and substrate should be empirically determined to ensure the reaction is in the linear range.

-

Add 2 µL of the kinase/substrate mix to each well.

-

Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.

-

Prepare an ATP solution in kinase assay buffer. The ATP concentration should ideally be at or near the Km of the kinase for ATP to accurately determine the IC50.

-

Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

-

ADP Detection:

-

Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any unconsumed ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

-

Data Presentation: Kinase Inhibition Profile

Summarize the results in a clear, tabular format. Staurosporine is often used as a non-selective positive control.